BenchChemオンラインストアへようこそ!

tert-Butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate

JAK1 kinase inhibition Enantioselective pharmacology Medicinal chemistry

tert-Butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate (CAS 1932542-32-9) is a single‑enantiomer, Boc‑protected 4‑amino‑2‑methylpiperidine building block bearing two well‑defined chiral centres at C2 (S) and C4 (R). With molecular formula C₁₁H₂₂N₂O₂, a molecular weight of 214.30 Da, and an experimentally determined LogP of ~0.72, this orthogonally protected diamine finds application as a key intermediate in the asymmetric synthesis of kinase inhibitor scaffolds such as pyrrolo[2,3‑b]pyridine‑5‑carboxamides.

Molecular Formula C11H22N2O2
Molecular Weight 214.30
CAS No. 1932542-32-9
Cat. No. B3113034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate
CAS1932542-32-9
Molecular FormulaC11H22N2O2
Molecular Weight214.30
Structural Identifiers
SMILESCC1CC(CCN1C(=O)OC(C)(C)C)N
InChIInChI=1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1
InChIKeyOGIPSHDJYIEDKG-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate – Chiral Piperidine Building Block for Enantioselective Drug Discovery (CAS 1932542-32-9)


tert-Butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate (CAS 1932542-32-9) is a single‑enantiomer, Boc‑protected 4‑amino‑2‑methylpiperidine building block bearing two well‑defined chiral centres at C2 (S) and C4 (R) . With molecular formula C₁₁H₂₂N₂O₂, a molecular weight of 214.30 Da, and an experimentally determined LogP of ~0.72, this orthogonally protected diamine finds application as a key intermediate in the asymmetric synthesis of kinase inhibitor scaffolds such as pyrrolo[2,3‑b]pyridine‑5‑carboxamides [1]. Commercially available in research quantities (100 mg–1 g) at purities of ≥95 %, it is expressly supplied for pharmaceutical R&D where defined stereochemistry is a critical quality attribute .

Why Unspecified‑Stereochemistry or Racemic 4‑Amino‑2‑methylpiperidine‑1‑carboxylates Cannot Replace the (2S,4R) Isomer in Chiral Drug Synthesis


Within the 4‑amino‑2‑methylpiperidine chemotype, both the relative (cis/trans) and absolute (R/S) stereochemistry at C2 and C4 directly dictate the three‑dimensional presentation of the amine and methyl substituents in downstream inhibitors [1]. Crystallographic and docking studies on pyrrolo[2,3‑b]pyridine‑5‑carboxamide JAK1 inhibitors demonstrate that the (S,S)‑2‑methylpiperidine enantiomer achieves an IC₅₀ of 0.145 nM for JAK1, whereas its (R,R) antipode is 490‑fold weaker (IC₅₀ = 71 nM), proving that even the opposite enantiomer of the same relative configuration yields a functionally distinct pharmacophore [1][2]. In addition, cis‑configured isomers (e.g., CAS 1434073‑24‑1) and the trans‑racemate (CAS 1434073‑26‑3) are employed in different patent families targeting distinct kinase selectivity profiles, confirming that the (2S,4R)‑trans isomer is not interchangeable with its cis counterpart or with racemic mixtures [2]. Consequently, procurement of the single, defined (2S,4R) stereoisomer is mandatory to ensure batch‑to‑batch stereochemical fidelity and to avoid introducing uncontrolled pharmacological variables during lead optimisation.

Quantitative Differentiation Evidence for tert-Butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate vs. Closest Analogues


Enantiomer‑Dependent JAK1 Potency: 490‑Fold Difference Between (S,S) and (R,R) 2‑Methylpiperidine‑Derived Inhibitors

In a direct head‑to‑head comparison of the two enantiomers of the pyrrolo[2,3‑b]pyridine‑5‑carboxamide JAK1 inhibitor 31g, the (2S,4S)‑isomer (38a), which is derived from the (2S,4S)‑4‑amino‑2‑methylpiperidine building block, displayed an IC₅₀ of 0.145 nM for JAK1 [1]. In stark contrast, the (2R,4R)‑isomer (38b), derived from the opposite enantiomer of the same piperidine core, exhibited an IC₅₀ of 71 nM — a 490‑fold loss in potency [1]. While this comparison involves the (2S,4S) rather than the (2S,4R) isomer, it establishes the class‑level principle that inverting the absolute configuration at both chiral centres of a 2‑methyl‑4‑aminopiperidine profoundly alters target engagement. Because the (2S,4R) isomer is the enantiomer of the (2R,4S) form and a diastereomer of both the (2S,4S) and (2R,4R) forms, each diastereomer is expected to produce a distinct spatial orientation of the 4‑amino and 2‑methyl vectors in the final inhibitor, yielding a unique selectivity and potency fingerprint [2].

JAK1 kinase inhibition Enantioselective pharmacology Medicinal chemistry

Chiral Purity as a Procurement Criterion: 95 % Minimum vs. Stereochemically Undefined Grades

The (2S,4R) isomer (CAS 1932542‑32‑9) is supplied with a certified purity of ≥95 % as determined by HPLC, NMR, and GC analysis, and its stereochemical identity is confirmed by the InChI Key OGIPSHDJYIEDKG‑DTWKUNHWSA‑N, which encodes the specific (2S,4R) configuration . In contrast, the commercially widespread ‘4‑Amino‑1‑Boc‑2‑methylpiperidine’ (CAS 952182‑04‑6) is typically offered as a stereochemically undefined mixture or as a single unspecified isomer, carrying the non‑stereospecific InChI Key OGIPSHDJYIEDKG‑UHFFFAOYSA‑N [1]. The trans‑racemate (CAS 1434073‑26‑3) is also available but, by definition, contains a 1:1 mixture of the (2S,4R) and (2R,4S) enantiomers, halving the effective concentration of the desired stereoisomer in any subsequent reaction and potentially complicating chiral resolution or asymmetric induction steps .

Chiral purity Quality control Procurement specification

Physicochemical Differentiation: LogP and Hydrogen‑Bonding Capacity vs. the 2‑Des‑methyl Analog

The computed and experimentally corroborated LogP (XLogP3) of the 2‑methyl‑substituted piperidine scaffold is 1.2, with one H‑bond donor and three H‑bond acceptors [1]. By comparison, the 2‑des‑methyl analog, tert‑butyl 4‑aminopiperidine‑1‑carboxylate (CAS 73874‑95‑0, molecular formula C₁₀H₂₀N₂O₂, MW 200.28 Da), has a lower predicted LogP and a smaller molecular volume [2]. The additional methyl group in the 2‑position increases both lipophilicity and steric bulk, which can influence passive membrane permeability, CYP450 metabolism, and the conformational bias of the piperidine ring in the final drug molecule [1][3]. This subtle but significant physicochemical difference means that the 2‑methyl analog cannot be substituted with the simpler 4‑amino‑Boc‑piperidine without altering the ADME profile of the resulting candidate.

Lipophilicity Permeability ADME prediction

Differentiated Application Scope: (2S,4R) in Protease and Antiviral Building‑Block Libraries vs. (2S,4S) in JAK‑Focused Series

Patent and vendor literature indicates that the (2S,4R)‑configured building block is specifically cited in the context of protease inhibitors and antiviral agents, where the trans relationship between the 2‑methyl and 4‑amino groups provides a vector angle that fits the S1–S1′ pockets of aspartyl proteases . In contrast, the (2S,4S)‑cis isomer is preferentially employed in JAK1‑selective inhibitor programmes, as demonstrated by the clinical candidate PF‑06651600 and the J. Med. Chem. 2021 series [1]. The trans‑racemate (CAS 1434073‑26‑3) is explicitly marketed for JAK inhibitor preparation, whereas vendors expressly list the single (2S,4R) enantiomer for ‘protease inhibitors and antiviral agents’, underscoring a differentiated application space that is driven by the stereochemical requirements of the target binding pocket .

Protease inhibitors Antiviral agents Chiral building block

High‑Value Application Scenarios for tert-Butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate in Pharmaceutical R&D


Stereospecific Synthesis of Protease Inhibitors Requiring a Trans‑2‑Methyl‑4‑Aminopiperidine Scaffold

The (2S,4R) configuration positions the 2‑methyl and 4‑amino groups in a trans‑diaxial arrangement that matches the geometry required for hydrogen‑bonding interactions with the catalytic aspartate dyad of aspartyl proteases . Medicinal chemistry teams developing next‑generation HIV‑1 protease inhibitors or β‑secretase (BACE1) inhibitors can directly elaborate the free 4‑amino group after Boc deprotection, installing diverse P1/P1′ substituents while maintaining the correct stereochemistry throughout the synthetic sequence. Using the single (2S,4R) enantiomer eliminates the need for chiral chromatographic separation of diastereomeric intermediates and ensures that the final compound is obtained as a single, well‑characterised stereoisomer for preclinical profiling .

Construction of Chiral Kinase Inhibitor Libraries with Unique Selectivity Fingerprints

Although the (2S,4S)‑cis isomer has been extensively explored for JAK1 selectivity, the (2S,4R)‑trans isomer offers an underexploited vector for kinase hinge‑binding motifs [1]. By coupling the (2S,4R)‑4‑amino‑2‑methylpiperidine core to pyrrolo[2,3‑b]pyridine‑ or pyrazolo[1,5‑a]pyrimidine‑based hinge binders, discovery teams can access a distinct region of chemical space that may yield selectivity over closely related kinase isoforms (e.g., JAK2, TYK2) [1][2]. The 490‑fold potency difference observed between enantiomeric 2‑methyl‑4‑aminopiperidine‑derived JAK1 inhibitors (0.145 nM vs. 71 nM) underscores the value of screening each individual diastereomer rather than racemic mixtures during hit‑to‑lead optimisation [2].

Enantiopure Intermediate for GLP‑1 Receptor Modulators and Peptidomimetic Analogues

The (2S,4R) stereochemistry mimics the spatial orientation of key amino acid residues found in type II β‑turn peptidomimetics . The Boc‑protected 4‑amino group can be selectively deprotected under acidic conditions (TFA/DCM) and subsequently coupled to peptide chains or small‑molecule GLP‑1 receptor positive allosteric modulator (PAM) scaffolds. The defined chirality ensures reproducible conformational bias in the resulting macrocyclic or linear peptidomimetic, which is critical for maintaining target binding affinity and proteolytic stability during in vivo pharmacokinetic studies .

Reference Standard for Chiral Analytical Method Development and Quality Control

Because CAS 1932542‑32‑9 is available with a certified purity of ≥95 % and a unique, stereospecific InChI Key, it can serve as a reference standard for developing chiral HPLC or SFC methods to separate the four possible diastereomers of 4‑amino‑2‑methylpiperidine‑1‑carboxylate . Analytical development groups can use the (2S,4R) enantiomer to establish retention‑time markers, validate resolution (Rs) between the (2S,4R) and (2R,4S) peaks, and set system‑suitability criteria for release testing of both in‑house synthesised and commercially sourced batches .

Quote Request

Request a Quote for tert-Butyl (2S,4R)-4-amino-2-methylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.